molecular formula C17H17NO3 B4411420 3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate

3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate

Cat. No. B4411420
M. Wt: 283.32 g/mol
InChI Key: MYTDECCCYMVRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate, also known as DMAPA, is a chemical compound that has been extensively studied for its potential applications in various scientific research areas. This compound is a derivative of phenyl acetate and has a unique chemical structure that makes it suitable for use in a wide range of research studies.

Scientific Research Applications

3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate has been extensively studied for its potential applications in various scientific research areas. One of the primary applications of this compound is in the field of organic synthesis. This compound has been shown to be an effective catalyst for various organic reactions, including esterification, amidation, and transesterification. This compound has also been used in the synthesis of various pharmaceuticals and natural products.

Mechanism of Action

The mechanism of action of 3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate is not fully understood. However, it is believed that this compound acts as a nucleophilic catalyst, promoting the reaction between the reactants by forming a complex with the reactants. This complex then undergoes a series of reactions to form the desired product.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound is relatively non-toxic and has low levels of toxicity in animal studies. This compound has also been shown to have low levels of mutagenicity and genotoxicity.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate is its high catalytic activity. This compound has been shown to be an effective catalyst for various organic reactions, and its use can significantly reduce the reaction time and increase the yield of the desired product. However, one of the limitations of this compound is its relatively high cost compared to other catalysts.

Future Directions

There are several future directions for the study of 3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate. One of the primary areas of research is the development of new synthesis methods for this compound that are more cost-effective and environmentally friendly. Another area of research is the study of the mechanism of action of this compound to gain a better understanding of its catalytic activity. Additionally, the potential applications of this compound in the synthesis of new pharmaceuticals and natural products should be further explored.
Conclusion:
This compound, or this compound, is a chemical compound that has been extensively studied for its potential applications in various scientific research areas. The synthesis method of this compound is well-established, and its high catalytic activity makes it suitable for use in organic synthesis. While the biochemical and physiological effects of this compound are not fully understood, its low levels of toxicity make it a promising catalyst for future research. The future directions for the study of this compound include the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential applications in the synthesis of new pharmaceuticals and natural products.

properties

IUPAC Name

[3-[(2,5-dimethylphenyl)carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-7-8-12(2)16(9-11)18-17(20)14-5-4-6-15(10-14)21-13(3)19/h4-10H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTDECCCYMVRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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